molecular formula C14H18O5S B2504701 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 1983938-22-2

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Cat. No.: B2504701
CAS No.: 1983938-22-2
M. Wt: 298.35
InChI Key: WJFAYLYLKIKLIN-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiane ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the use of thiane derivatives and methoxyphenyl compounds. One common method involves the reaction of 4-methoxybenzyl chloride with thiane-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenol

Uniqueness

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its thiane ring structure, which is not commonly found in other similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-19-12-4-2-11(3-5-12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFAYLYLKIKLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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